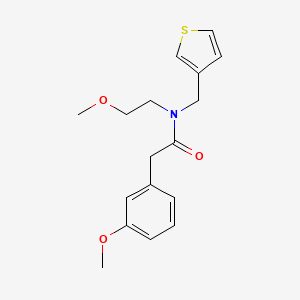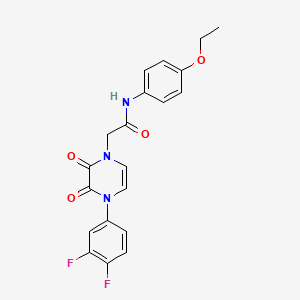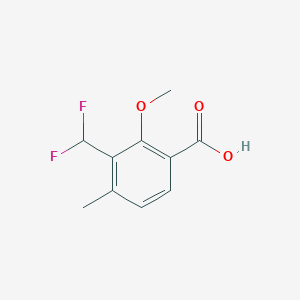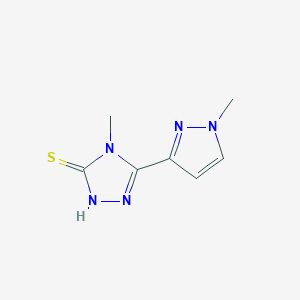![molecular formula C16H12FN3OS2 B3011409 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-41-2](/img/structure/B3011409.png)
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazole compounds have been studied for their potential as quorum sensing inhibitors of Gram-negative bacteria . They are known to inhibit bacterial cell-cell communication, which is a mechanism bacteria use to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, N-alkylation and N-alkenylation reactions have been performed to demonstrate the synthetic application of some of the secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting the body from oxidative stress and free radicals, which can lead to chronic diseases such as cancer and heart disease. The structure of thiazole compounds allows them to act as free radical scavengers, thus preventing cell damage .
Analgesic and Anti-inflammatory Activity
Research has indicated that thiazole derivatives can exhibit significant analgesic and anti-inflammatory properties. These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new pain relief medications with fewer side effects compared to current treatments .
Antimicrobial and Antifungal Activity
Thiazoles have been found to possess antimicrobial and antifungal activities. This makes them valuable in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern. Their ability to inhibit microbial growth can be harnessed to treat various infections .
Antiviral Activity
The thiazole ring is present in several compounds with antiviral activities. These compounds can interfere with viral replication or protein synthesis, making them potential candidates for treating viral infections, including HIV .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have shown promising results in antitumor and cytotoxic studies. They can induce apoptosis in cancer cells and inhibit tumor growth, which is crucial for cancer therapy. The compound mentioned has been linked to potent effects on prostate cancer cell lines, suggesting its potential in cancer treatment .
Neuroprotective Activity
Thiazole compounds have been explored for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving neurological functions .
Antihypertensive Activity
Thiazole derivatives can also exhibit antihypertensive activity, which is beneficial in managing high blood pressure. By modulating vascular resistance and cardiac output, these compounds could contribute to new therapies for hypertension .
Anti-HIV Activity
Thiazole derivatives have been investigated for their potential to act as anti-HIV agents. They can inhibit enzymes that are essential for the life cycle of HIV, offering a pathway for the development of new drugs to combat this virus .
作用機序
Target of Action
The compound, 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Some thiazole derivatives have been reported to act as inhibitors of certain enzymes, blocking the biosynthesis of certain bacterial lipids . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c1-2-21-10-6-4-8-12-14(10)19-16(23-12)20-15-18-13-9(17)5-3-7-11(13)22-15/h3-8H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRAPXCBWSDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)
![2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B3011338.png)


![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)